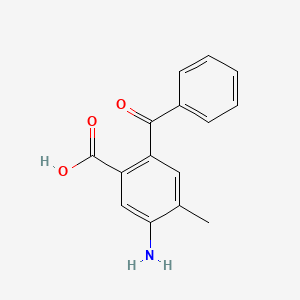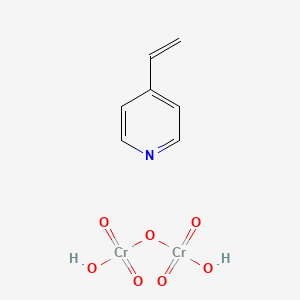
4-Ethenylpyridine;hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(vinylpyridinium dichromate) is a polymer-supported oxidizing agent that has gained attention due to its efficiency and recyclability. It is synthesized by treating poly(vinylpyridine) resin with chromium trioxide in water at room temperature . This compound is particularly useful in organic synthesis for its ability to oxidize alcohols to aldehydes and ketones.
Preparation Methods
Poly(vinylpyridinium dichromate) is prepared by treating a poly(vinylpyridine) resin with a slight excess of chromium trioxide in water at room temperature . The reaction conditions are mild, making the process straightforward and cost-effective. Industrial production methods typically involve the same basic steps but on a larger scale, ensuring consistent quality and yield.
Chemical Reactions Analysis
Poly(vinylpyridinium dichromate) primarily undergoes oxidation reactions. It is used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively . Common reagents used in these reactions include the poly(vinylpyridinium dichromate) itself and the alcohol substrate. The reaction conditions are generally mild, often carried out at room temperature. The major products formed from these reactions are aldehydes and ketones.
Scientific Research Applications
Poly(vinylpyridinium dichromate) has a wide range of applications in scientific research. In chemistry, it is used as an oxidizing agent in various organic synthesis reactions . In biology and medicine, it is employed in the preparation of various compounds that are used in drug development and other biochemical applications. In industry, it is used in the production of fine chemicals and pharmaceuticals due to its efficiency and recyclability.
Mechanism of Action
The mechanism by which poly(vinylpyridinium dichromate) exerts its effects involves the transfer of oxygen atoms from the chromium trioxide to the alcohol substrate, resulting in the formation of aldehydes or ketones . The molecular targets are the hydroxyl groups of the alcohols, and the pathways involved include the oxidation of these groups to carbonyl compounds.
Comparison with Similar Compounds
Poly(vinylpyridinium dichromate) is unique in its efficiency and recyclability compared to other polymer-supported oxidizing agents. Similar compounds include pyridinium chlorochromate and pyridinium dichromate, which are also used as oxidizing agents in organic synthesis . poly(vinylpyridinium dichromate) offers the advantage of being easily recyclable, making it a more environmentally friendly option.
Properties
Molecular Formula |
C7H9Cr2NO7 |
|---|---|
Molecular Weight |
323.14 g/mol |
IUPAC Name |
4-ethenylpyridine;hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/C7H7N.2Cr.2H2O.5O/c1-2-7-3-5-8-6-4-7;;;;;;;;;/h2-6H,1H2;;;2*1H2;;;;;/q;2*+1;;;;;;;/p-2 |
InChI Key |
BNNMXPAPOCZBBH-UHFFFAOYSA-L |
Canonical SMILES |
C=CC1=CC=NC=C1.O[Cr](=O)(=O)O[Cr](=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


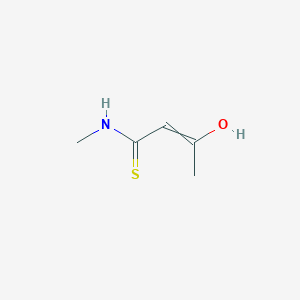
![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
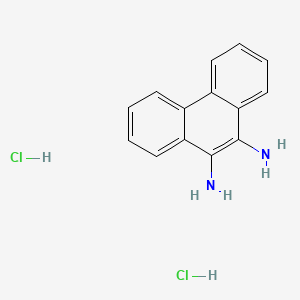

![4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide](/img/structure/B13781541.png)

![1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt](/img/structure/B13781547.png)
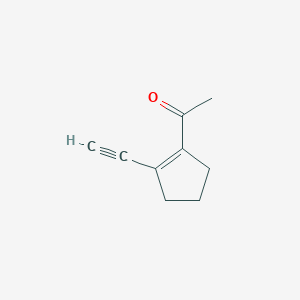
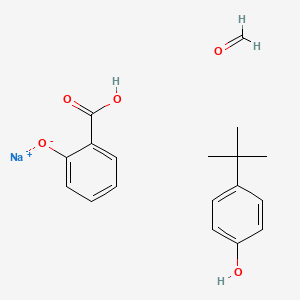


![N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine](/img/structure/B13781581.png)
![Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt)](/img/structure/B13781586.png)
